Fmoc-2,6-二氯-L-苯丙氨酸

描述

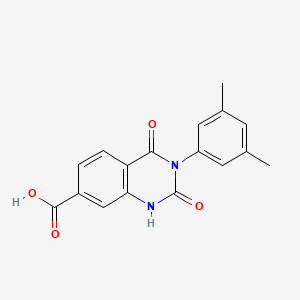

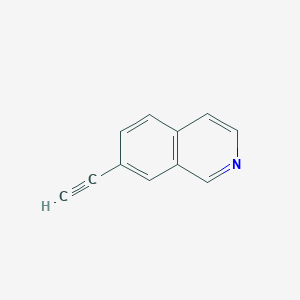

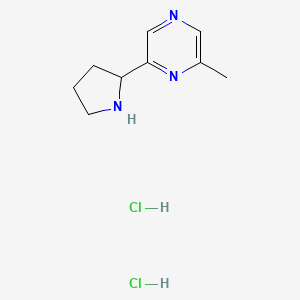

Fmoc-2,6-Dichloro-L-Phenylalanine is a derivative of Phenylalanine. It has a molecular formula of C24H19Cl2NO4 and a molecular weight of 456.3 g/mol . It is widely used in scientific research due to its unique biological properties.

Synthesis Analysis

The synthesis of Fmoc-phenylalanine-based hydrogels has been reported using trisodium citrate as a pH modulator . The gels were compared using various characterization techniques such as rheometry, field emission scanning electron microscopy (FE-SEM), atomic force microscopy (AFM), small angle X-ray scattering (SAXS), FT-IR, thioflavin T (ThT) binding assay, and zeta potential studies .

Molecular Structure Analysis

The molecular structure of Fmoc-2,6-Dichloro-L-Phenylalanine can be represented by the SMILES string OC(=O)C@Hcc1Cl)NC(=O)OCC2c3ccccc3-c4ccccc24 .

Chemical Reactions Analysis

Fmoc-2,6-Dichloro-L-Phenylalanine can undergo gelation by simple pH modulation . The role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility has been highlighted .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-2,6-Dichloro-L-Phenylalanine include a density of 1.394±0.06 g/cm3 (Predicted), and a boiling point of 659.9±55.0 °C (Predicted) .

科学研究应用

自组装和水凝胶化:Fmoc保护的芳香族氨基酸,包括Fmoc-苯丙氨酸衍生物,在水溶剂中表现出高效的自组装和水凝胶化。这一过程受侧链卤素化的显著影响,例如在Fmoc-2,6-二氯-L-苯丙氨酸中引入氯等卤素,可以增强自组装成淀粉样纤维丝并促进水凝胶化 (Ryan et al., 2010)。

天然化学连接:研究表明,在天然化学连接中使用Fmoc保护的苯丙氨酸衍生物,这是肽合成中使用的一种方法。这一过程涉及将带有C-末端硫酯基的肽与含有N-末端半胱氨酸的另一肽反应 (Crich & Banerjee, 2007)。

抗菌复合材料:Fmoc修饰的自组装建筑块,如Fmoc-五氟-L-苯丙氨酸-OH,已被用于抗菌目的。这些材料可以抑制细菌生长,并且对哺乳动物细胞系不具有细胞毒性,使其在生物医学应用中具有潜力 (Schnaider et al., 2019)。

阳离子修饰苯丙氨酸衍生物的纳米管形成:阳离子修饰的Fmoc-苯丙氨酸衍生物可以自组装成新型基于片状结构的纳米管,无需调节pH值或有机共溶剂,扩展了在生物医学和纳米技术中的潜在应用 (Rajbhandary et al., 2017)。

末端修饰对水凝胶化的影响:Fmoc-苯丙氨酸衍生物的C-末端羧酸在其自组装和水凝胶化中起着关键作用。这项研究强调了单体/溶剂相互作用在自组装和水凝胶化中的重要性,为氨基酸基水凝胶剂的开发提供了见解 (Ryan et al., 2011)。

未来方向

Fmoc-2,6-Dichloro-L-Phenylalanine and other Fmoc-protected peptides and amino acids have shown promise in the fabrication of various biofunctional materials . Future research may focus on exploring the unique properties of these compounds for various applications, including the development of efficient antimicrobial agents .

属性

IUPAC Name |

(2S)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGFAGFXKMPGS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2,6-Dichloro-L-Phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)